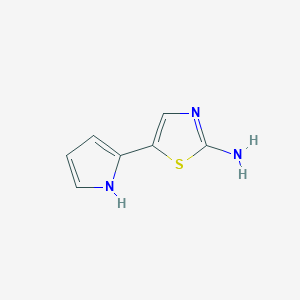

5-(1H-Pyrrol-2-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

5-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10) |

InChI Key |

JCEMPPQGKWHDJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

General Overview and Research Context of 5 1h Pyrrol 2 Yl Thiazol 2 Amine

Introduction to the Thiazole (B1198619) and Pyrrole (B145914) Scaffolds in Contemporary Chemical Biology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry. bohrium.com Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. wisdomlib.org The structural features of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of biological activity. bohrium.com Notably, the 2-aminothiazole (B372263) moiety is a key component in a number of approved drugs, highlighting its clinical significance. researchgate.net This broad spectrum of activity has cemented the 2-aminothiazole framework as a highly attractive starting point for the design of novel therapeutic agents.

Similarly, the pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a multitude of natural products and synthetic drugs. researchgate.net Pyrrole derivatives have demonstrated a wide range of biological effects, including antibacterial, antiviral, and anticancer activities. nih.gov The pyrrole scaffold is present in the molecular structure of several commercially available medications. nih.gov Its ability to participate in various chemical reactions makes it a versatile building block in the synthesis of complex, biologically active molecules. nih.gov The fusion or combination of the pyrrole ring with other heterocyclic systems is a common strategy in the quest for new and more effective pharmacological agents. researchgate.net

Academic Relevance and Emergence of 5-(1H-Pyrrol-2-yl)thiazol-2-amine in Scientific Literature

While the individual thiazole and pyrrole scaffolds are extensively studied, the specific compound this compound has a more limited but growing presence in scientific literature. Its emergence is characteristic of a rational drug design approach where two pharmacologically important moieties are combined to create a hybrid molecule with potentially novel or enhanced biological properties. The academic interest in such hybrid structures stems from the hypothesis that the resulting compound may interact with multiple biological targets or exhibit a unique pharmacological profile that is distinct from its parent scaffolds.

The synthesis of molecules containing both pyrrole and thiazole rings has been explored in various contexts. For instance, the preparation of 2-amino-thiazole-5-carboxylic acid phenylamides and related derivatives showcases the chemical strategies employed to link these two heterocyclic systems. mdpi.com Although specific literature detailing the first synthesis or extensive biological evaluation of this compound is not abundant, its structure represents a logical and intriguing combination of two well-validated pharmacophores.

Scope and Significance of Research on this compound and its Congeners

The research significance of this compound and its congeners lies in their potential to yield novel therapeutic leads across various disease areas. The exploration of such compounds is driven by the established biological activities of both the 2-aminothiazole and pyrrole moieties.

Studies on related structures have provided a strong rationale for the investigation of this class of compounds. For example, pyrrolo[2,3-d]thiazole derivatives have been designed and synthesized, demonstrating notable fungicidal activity. nih.gov This highlights the potential of fused pyrrole-thiazole systems in the development of new agrochemicals or antifungal agents.

Furthermore, the broader class of 2-aminothiazole derivatives has been extensively investigated for a multitude of therapeutic applications, including as anticancer and anti-inflammatory agents. mdpi.comnih.gov The substitution at the 5-position of the thiazole ring is a common site for modification to modulate activity and selectivity. Therefore, the introduction of a pyrrole ring at this position, as in this compound, represents a key area of interest for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the therapeutic potential of this novel class of compounds.

The following table provides examples of the biological activities of various pyrrole and thiazole derivatives, illustrating the potential areas of investigation for this compound and its analogs.

| Compound Class | Biological Activity |

| 2-Aminothiazole derivatives | Anticancer, Antimicrobial, Anti-inflammatory |

| Pyrrole-2-carboxylate derivatives | Antibacterial (against Mycobacterium tuberculosis) |

| Pyrrolo[2,3-d]pyrimidine-triazole hybrids | Antitubercular |

| Pyrrolo[2,3-d]thiazole derivatives | Fungicidal |

The following table details the inhibitory concentrations of selected 2-aminothiazole derivatives against various cancer cell lines, providing a reference for the potential potency of new analogs.

| Compound | Cell Line | IC50 (µM) |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (leukemia) | 16.3 |

| Substituted 2-aminothiazole | H1299 (lung cancer) | 4.89 |

| Substituted 2-aminothiazole | SHG-44 (glioma) | 4.03 |

Synthetic Methodologies for 5 1h Pyrrol 2 Yl Thiazol 2 Amine and Its Analogs

Established Synthetic Routes to the Core 5-(1H-Pyrrol-2-yl)thiazol-2-amine Structure

The construction of the fundamental this compound skeleton can be achieved through methods that either form the thiazole (B1198619) ring onto a pre-existing pyrrole (B145914) or involve the coupling of pre-formed pyrrole and thiazole units.

Strategies Involving Thiazole Ring Cyclization

A primary and widely utilized method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, this would involve a 2-haloacetylpyrrole derivative reacting with thiourea. The Hantzsch synthesis is known for its efficiency and the ability to produce 2-aminothiazoles in a straightforward manner. nih.govresearchgate.net Variations of this method, including solvent-free conditions, have been reported to be simple, fast, and environmentally friendly. nih.gov

Another approach involves the cyclization of isocyanides with α-oxodithioesters or methyl arene- and hetarenecarbodithioates. nih.govorganic-chemistry.org For instance, tosylmethyl isocyanide (TosMIC) can react with α-oxodithioesters to yield substituted thiazoles. nih.gov A domino alkylation-cyclization reaction of propargyl bromides with thioureas also provides a rapid, high-yield route to 2-aminothiazoles under microwave irradiation. organic-chemistry.org

A one-pot, three-component cascade cyclization of enaminones, cyanamide (B42294), and elemental sulfur has been developed for the synthesis of 2-amino-5-acylthiazoles, demonstrating good functional group tolerance. organic-chemistry.org

Methodologies for Pyrrole Ring Functionalization and Coupling

The synthesis can also proceed through the functionalization of a pre-formed pyrrole ring followed by coupling to a thiazole precursor. The Paal-Knorr pyrrole synthesis is a classic method for forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine.

Suzuki coupling reactions are a powerful tool for creating the C-C bond between the pyrrole and thiazole rings. nih.gov This typically involves the reaction of a pyrrole boronic acid derivative with a halogenated thiazole, or vice versa, in the presence of a palladium catalyst. For example, Boc-1H-pyrrol-2-ylboronic acid has been used in Suzuki coupling reactions to synthesize pyrrole-containing natural products. nih.gov

Direct C-H arylation is another modern technique that can be employed. This method involves the copper-catalyzed reaction of a thiazole derivative with a pyrrole, forming the C-C bond directly without the need for pre-functionalization with halides or boronic acids. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The biological activity of this compound can be fine-tuned by introducing various substituents at different positions of the molecule.

Derivatization at the Thiazole Moiety

Substitution at the thiazole ring is commonly achieved by using appropriately substituted starting materials in the Hantzsch synthesis. For example, using substituted α-haloketones allows for the introduction of various groups at the 4-position of the thiazole ring.

Further functionalization of the pre-formed thiazole ring is also possible. For instance, the 2-aminothiazole (B372263) core can be acylated or can undergo reactions with various electrophiles. nanobioletters.comnih.gov

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Hantzsch Thiazole Synthesis | α-haloketones, thiourea | Formation of 2-aminothiazole ring | nih.gov |

| Acylation | Acid chlorides/anhydrides | Derivatization of the 2-amino group | nanobioletters.comnih.gov |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Arylation at a halogenated position | nih.gov |

Derivatization at the Pyrrole Moiety

The pyrrole ring can be functionalized before or after the formation of the thiazole ring. Electrophilic substitution reactions, such as Vilsmeier-Haack formylation, can introduce functional groups onto the pyrrole ring which can then be further elaborated. nih.gov The Clauson-Kaas reaction provides a route to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine. eijppr.com

Azo coupling reactions have been used to introduce azo groups at the 2-position of the pyrrole ring in thienylpyrrole systems, suggesting a potential route for derivatization. scispace.com

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Clauson-Kaas Reaction | 2,5-dimethoxytetrahydrofuran, primary amine, glacial acetic acid | Formation of N-substituted pyrroles | eijppr.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of the pyrrole ring | nih.gov |

| Azo Coupling | Diazonium salts, acetonitrile (B52724)/acetic acid | Introduction of an azo group | scispace.com |

Functionalization of the Amine Moiety

The 2-amino group on the thiazole ring is a versatile handle for introducing a wide range of substituents. It can readily undergo acylation, sulfonylation, and reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govoaji.net

Reductive amination of the amino group with aldehydes or ketones can lead to N-alkylated derivatives. Furthermore, the amino group can be converted to a diazonium salt and subsequently replaced by various nucleophiles in Sandmeyer-type reactions. mdpi.com

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Acylation | Carboxylic acids, EDCI | Formation of amides | nih.gov |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Formation of ureas/thioureas | nih.gov |

| Sandmeyer Reaction | NaNO₂, acid, Cu(I) salt | Replacement of the amino group | mdpi.com |

Exploration of Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including pyrrole-thiazole derivatives. A primary focus has been the reduction or elimination of hazardous solvents and the use of energy-efficient techniques.

Microwave-assisted synthesis has emerged as a significant green methodology. researchgate.net The Hantzsch synthesis, for example, can be performed under microwave irradiation in solvent-free and catalyst-free conditions. nih.govresearchgate.net This approach dramatically reduces reaction times to mere minutes (from 30 to 175 seconds in some cases) and provides good to excellent yields of the desired thiazole derivatives with high purity. nih.govresearchgate.net This method avoids the use of volatile organic solvents, thereby minimizing environmental pollution.

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, valued for their atom economy and procedural simplicity. researchgate.net The one-pot synthesis of 2-amino-4-arylthiazole derivatives from aromatic ketones, sulfur, and cyanamide is an example of a metal-free, three-component reaction that aligns with green chemistry principles. tandfonline.com Similarly, the development of synthetic routes using greener solvents, such as water or ethanol (B145695), is a key area of research. nih.govredalyc.org For instance, the initial reaction of pyrrole-2-carboxaldehydes with thiosemicarbazide (B42300) is often conducted in ethanol. nih.gov

The table below highlights green approaches relevant to the synthesis of the target compound and its analogs.

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, high yields | nih.govresearchgate.net |

| Atom Economy/Waste Reduction | One-pot multicomponent reactions | Simplified procedures, reduced waste streams | researchgate.nettandfonline.com |

| Safer Solvents/Reaction Conditions | Use of ethanol or water; solvent-free reactions | Reduced environmental impact and toxicity | nih.govresearchgate.netredalyc.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification techniques to ensure the removal of unreacted starting materials, catalysts, and byproducts.

A multi-step purification protocol is common. Following the reaction, an initial workup often involves filtering the reaction mixture, sometimes through a pad of Celite to remove solid catalysts like palladium. thieme-connect.com The crude product is then typically concentrated under reduced pressure.

Chromatography is the most widely used purification method. Column chromatography using silica (B1680970) gel is a standard procedure to separate the target compound from impurities. nih.govnih.gov The choice of eluent system is crucial for effective separation; a common system is a mixture of hexane (B92381) and ethyl acetate. thieme-connect.com For more challenging separations or to remove highly polar impurities, advanced techniques such as using a Hydrophilic-Lipophilic Balance (HLB) cartridge with eluents like acetonitrile and ammonium (B1175870) bicarbonate solution may be employed. thieme-connect.com

Recrystallization is frequently the final step to obtain the high-purity, crystalline final product. A variety of solvents and solvent mixtures are used, with the choice depending on the solubility characteristics of the compound. Common recrystallization solvents include ethanol, aqueous ethanol, and isopropanol/water mixtures. redalyc.orgresearchgate.net

The purity and structural integrity of the synthesized compounds are invariably confirmed through a combination of analytical and spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure. nih.govredalyc.org

Mass Spectrometry (MS): Confirms the molecular weight of the compound. nih.govredalyc.org

Infrared Spectroscopy (IR): Identifies the presence of key functional groups. nih.govredalyc.org

| Technique | Purpose | Common Reagents/Materials | Reference |

| Filtration | Removal of solid catalysts and byproducts | Celite | thieme-connect.com |

| Column Chromatography | Separation of compounds based on polarity | Silica gel, Hexane/Ethyl Acetate | nih.govthieme-connect.comnih.gov |

| Recrystallization | Final purification to obtain crystalline product | Ethanol, Isopropanol/Water | redalyc.orgresearchgate.net |

| Structure Elucidation | Confirmation of chemical structure and purity | NMR, IR, Mass Spectrometry | nih.govredalyc.org |

In Vitro Biological Evaluation of 5 1h Pyrrol 2 Yl Thiazol 2 Amine

Overview of In Vitro Biological Screening Methodologies Employed

No specific in vitro biological screening methodologies employed for 5-(1H-Pyrrol-2-yl)thiazol-2-amine have been reported in the available scientific literature.

Observed Bioactivities of this compound in Cell-Based Assays

There is no published data on the bioactivities of this compound in cell-based assays.

Cellular Proliferation and Viability Assessments

No studies on the effect of this compound on cellular proliferation or viability have been found.

Modulation of Cellular Signaling Pathways

Information regarding the modulation of cellular signaling pathways by this compound is not available.

Enzymatic Inhibition or Activation Studies

There are no reports of enzymatic inhibition or activation studies conducted specifically with this compound.

Receptor Binding Assays and Ligand-Target Interaction Profiling

No receptor binding assays or ligand-target interaction profiling data for this compound have been published.

In Vitro Antimicrobial and Antiviral Activity Characterization

The in vitro antimicrobial and antiviral activity of this compound has not been characterized in the available literature.

Structure Activity Relationship Sar Investigations of 5 1h Pyrrol 2 Yl Thiazol 2 Amine Derivatives

Methodological Approaches for SAR Elucidation in Chemical Biology

The elucidation of SAR for 5-(1H-pyrrol-2-yl)thiazol-2-amine derivatives employs a range of established and advanced methodologies. A fundamental approach involves the systematic synthesis of analogue libraries, where specific parts of the lead compound are methodically altered. This allows researchers to probe the effects of various substituents on biological activity. nih.govhelsinki.fi

Key methodological approaches include:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of a large number of derivatives, facilitating a broad exploration of the chemical space around the this compound core.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties.

Computational Modeling and Docking Studies: Molecular modeling techniques are used to predict the binding modes of the derivatives with their biological targets. This provides insights into the key interactions that govern activity and helps in the rational design of new analogues. helsinki.fi

In Vitro Biological Assays: A variety of in vitro assays are essential to determine the biological activity of the synthesized compounds. These can range from enzyme inhibition assays to cell-based assays measuring specific cellular responses. nih.govtandfonline.com

Impact of Structural Modifications on the Pyrrole (B145914) Ring on In Vitro Biological Activity

The pyrrole ring of the this compound scaffold is a critical component for biological activity, and modifications to this ring have been shown to have a significant impact.

Research has demonstrated that the introduction of substituents on the pyrrole ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., bromine or chlorine), on the pyrrole ring has been found to be beneficial for the biological activity of some related compounds. nih.govmdpi.com This suggests that reducing the electron density of the pyrrole ring may enhance its binding affinity.

The position of the substituents on the pyrrole ring is also crucial. Different positional isomers can exhibit vastly different biological activities, highlighting the importance of a specific orientation of the substituents for optimal interaction with the target.

| Modification on Pyrrole Ring | Observed Impact on Biological Activity | Reference |

| Dihalogenation | Intense antibacterial activity is dependent on dihalogenation on the pyrrole heterocycle. | mdpi.com |

| Monochloride vs. Dichloride Substitution | Monochloride-substituted streptopyrroles exhibit more significant antibacterial activity than dichloride-substituted ones. | nih.gov |

| Introduction of Electron-Withdrawing Groups | Can lower the bioactivity of the electron-rich pyrrole aromatic system. | nih.gov |

Influence of Substitutions on the Thiazole (B1198619) Ring on In Vitro Biological Activity

Studies on related thiazole derivatives have shown that the introduction of various substituents at different positions of the thiazole ring can lead to significant changes in biological potency and selectivity. For example, the introduction of bulky or lipophilic groups at the 4-position of the thiazole ring has been shown to be tolerated and can lead to improved activity in some series of compounds. nih.gov

Furthermore, the nature of the substituent on the thiazole ring can influence the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability.

| Modification on Thiazole Ring | Observed Impact on Biological Activity | Reference |

| Substitution at the 2-position | The position of the 2-amino group allows for substitution with functional groups to interact with specific amino acid residues. | nih.gov |

| Introduction of a 3-pyridyl moiety at the 2-position | Can improve activity by providing an additional hydrogen bond. | nih.gov |

| Substituent at the 4-position | Affects the activity of the compound, with larger and lipophilic groups often showing better results. | nih.gov |

Role of the Amine Group in Modulating Biological Response

The 2-amino group on the thiazole ring is a key functional group that plays a pivotal role in the biological activity of this compound derivatives. This amine group can act as a hydrogen bond donor, forming crucial interactions with the biological target.

In some cases, the free amino group is essential for activity, while in others, its derivatization can lead to enhanced potency. This highlights the target-dependent nature of the SAR at this position.

| Modification of the Amine Group | Observed Impact on Biological Activity | Reference |

| Acylation | Acylation of the amino group on the thiazole ring can enhance antiviral activity. | tandfonline.com |

| Introduction of functional groups (e.g., oxalyl, malonyl, succinyl) | Can enhance inhibition of certain enzymes by allowing for interaction with specific amino acid residues. | nih.gov |

| Conversion to Schiff bases | Condensation with aldehydes to form Schiff bases is a common derivatization strategy. | nih.gov |

Analysis of Steric, Electronic, and Lipophilicity Contributions to SAR

A comprehensive understanding of the SAR of this compound derivatives requires an analysis of the interplay between steric, electronic, and lipophilic factors.

Steric Effects: The size and shape of the substituents on both the pyrrole and thiazole rings can significantly impact how the molecule fits into the binding site of its target. Bulky substituents may cause steric hindrance, preventing optimal binding, or they may promote favorable van der Waals interactions.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents influences the electronic distribution within the molecule. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target. nih.gov

By systematically varying these properties and observing the resulting changes in biological activity, researchers can build a detailed picture of the SAR for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational approach to formalize the SAR of this compound derivatives. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. excli.de

A validated QSAR model can be used to:

Predict the biological activity of novel, unsynthesized compounds.

Provide insights into the key structural features that are important for activity.

Guide the design of new derivatives with improved potency and selectivity.

For this compound derivatives, QSAR studies can help to rationalize the observed SAR data and provide a predictive framework for the development of new drug candidates. nih.gov

Elucidation of in Vitro Molecular Mechanisms of Action for 5 1h Pyrrol 2 Yl Thiazol 2 Amine

Identification of Putative Molecular Targets through Biochemical Assays

While direct biochemical assay data for 5-(1H-Pyrrol-2-yl)thiazol-2-amine is not extensively available in the public domain, the molecular targets of its constituent chemical moieties, the 2-aminothiazole (B372263) and pyrrole (B145914) groups, have been a subject of significant research. These studies provide a strong basis for inferring the potential molecular targets of the compound .

Derivatives of 2-aminothiazole have been identified as inhibitors of several key enzymes. Notably, aryl 2-aminothiazoles have been recognized as a novel class of non-ATP-competitive inhibitors of protein kinase CK2 , a crucial enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov Further studies have shown that 2-aminothiazole derivatives can also inhibit other kinases, such as Cdk4/6, which are pivotal in cell cycle regulation. tandfonline.com

In addition to kinases, 2-aminothiazole compounds have demonstrated inhibitory activity against other enzyme classes. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes critical for neurotransmission, as well as various isoforms of carbonic anhydrase (CA) . nih.gov Another identified target for some 2-aminothiazoles is the glycolytic enzyme enolase , which could be a potential target in pathogens like Mycobacterium tuberculosis. frontiersin.orgnih.gov

The pyrrole moiety also contributes to the potential target profile. Pyrrole-containing compounds have been investigated as inhibitors of bacterial enzymes such as DNA gyrase and the β-ketoacyl-ACP synthase (KasA) , both of which are involved in essential bacterial processes. researchgate.net

A summary of potential molecular targets for compounds structurally related to this compound is presented in Table 1.

Table 1: Putative Molecular Targets Identified Through Biochemical Assays of Structurally Related Compounds

| Structural Moiety | Putative Molecular Target | Target Class | Implied Biological Process | Reference(s) |

|---|---|---|---|---|

| 2-Aminothiazole | Protein Kinase CK2 | Kinase | Cell Signaling, Proliferation | nih.gov |

| 2-Aminothiazole | Cyclin-Dependent Kinases (Cdk4/6) | Kinase | Cell Cycle Regulation | tandfonline.com |

| 2-Aminothiazole | Acetylcholinesterase (AChE) | Hydrolase | Neurotransmission | nih.gov |

| 2-Aminothiazole | Butyrylcholinesterase (BChE) | Hydrolase | Neurotransmission | nih.gov |

| 2-Aminothiazole | Carbonic Anhydrase (CA) | Lyase | pH Regulation, Metabolism | nih.gov |

| 2-Aminothiazole | Enolase | Lyase | Glycolysis | frontiersin.orgnih.gov |

| Pyrrole | DNA Gyrase | Topoisomerase | Bacterial DNA Replication | researchgate.net |

| Pyrrole | β-Ketoacyl-ACP Synthase (KasA) | Synthase | Bacterial Fatty Acid Synthesis | researchgate.net |

Analysis of Modulated Biochemical Pathways

Based on the identified putative molecular targets, this compound is likely to modulate several critical biochemical pathways in vitro.

The inhibition of kinases such as CK2 and CDKs by the 2-aminothiazole moiety suggests a direct impact on cellular signaling cascades that control cell proliferation, differentiation, and survival. tandfonline.comnih.govnih.gov The PI3K/AKT/mTOR signaling pathway , a central regulator of cell growth and metabolism, is another potential target, as various thiazole (B1198619) derivatives have been shown to inhibit key components of this pathway. mdpi.com

Furthermore, the potential activation of Nicotinamide phosphoribosyltransferase (Nampt) by 2-aminothiazole analogs points towards the modulation of the NAD+ salvage pathway . cdnsciencepub.comcdnsciencepub.com This pathway is crucial for cellular energy metabolism and is implicated in aging and various diseases.

The potential inhibition of enolase by the 2-aminothiazole component could lead to the disruption of the glycolytic pathway , which would, in turn, affect cellular ATP levels. frontiersin.org This is a mechanism that has been explored for its antimicrobial effects.

Investigation of Gene Expression Profiles in Response to Compound Treatment (in vitro)

In glioblastoma and ovarian cancer models, a pyrrole-containing tubulin assembly inhibitor was found to induce ferroptosis, a form of programmed cell death. This was accompanied by changes in the mRNA expression of genes correlated with ferroptosis, including Ptgs2, Nfe2l2, Sat1, Akr1c1, and Gpx4. mdpi.com

Furthermore, some 2-aminothiazole-flavonoid hybrid derivatives have been shown to exert their biological effects in a manner dependent on the expression of the Tau protein, suggesting that the compound's activity could be linked to the modulation of genes involved in neurodegenerative pathways. mdpi.com

A hypothetical summary of potential gene expression modulations is presented in Table 2.

Table 2: Potential Gene Expression Modulations Based on Structurally Related Compounds

| Compound Class | Cell Line/Model | Potential Modulated Genes | Associated Pathway/Process | Reference(s) |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | Cancer Cell Lines | p53 | Apoptosis | nih.gov |

| Pyrrole-Containing Tubulin Inhibitor | Glioblastoma, Ovarian Cancer | Ptgs2, Nfe2l2, Sat1, Akr1c1, Gpx4 | Ferroptosis | |

| 2-Aminothiazole-Flavonoid Hybrids | Glioblastoma | Tau-dependent gene expression | Neurodegenerative Pathways | mdpi.com |

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The binding of 2-aminothiazole and pyrrole derivatives to their protein targets has been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) has been employed to measure the binding kinetics of 2-aminothiazole analogs to their targets. For example, SPR analysis of 2-aminothiazole derivatives binding to protein kinase CK2α revealed dissociation constants (Kd) that correlated well with their IC50 values, supporting a direct binding interaction.

Isothermal Titration Calorimetry (ITC) is another powerful technique used to directly measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). ITC has been utilized to study the interaction of various small molecules, including those with pyrrole moieties, with their protein targets. nih.gov These studies provide a deeper understanding of the driving forces behind the protein-ligand interaction.

While specific SPR or ITC data for this compound is not available, the established use of these techniques for its structural analogs underscores their importance in elucidating its binding characteristics.

Determination of Enzyme Kinetics and Inhibition Mechanisms

Studies on structurally related compounds have provided valuable information on their enzyme kinetics and mechanisms of inhibition.

For instance, aryl 2-aminothiazoles have been identified as non-ATP-competitive inhibitors of protein kinase CK2. This allosteric mode of inhibition, where the inhibitor binds to a site distinct from the ATP-binding pocket, can offer greater selectivity compared to competitive inhibitors. nih.gov Kinetic studies have determined the inhibition constants (Ki) for various 2-aminothiazole derivatives against enzymes like carbonic anhydrase I and II, AChE, and BChE, with some compounds exhibiting Ki values in the nanomolar range. nih.gov

Similarly, 2-aminothiazole-oxadiazole hybrids have been shown to inhibit tyrosinase through a non-competitive mechanism , as determined by Lineweaver-Burk plots, with Ki values in the low micromolar range. cumhuriyet.edu.tr The inhibition of lactoperoxidase by 2-amino-4-(4-chlorophenyl) thiazole was found to be competitive , with a Ki value of 250±100 nM.

Table 3 summarizes the enzyme inhibition data for various compounds structurally related to this compound.

Table 3: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class/Derivative | Target Enzyme | Inhibition Mechanism | Ki/IC50 Value | Reference(s) |

|---|---|---|---|---|

| Aryl 2-aminothiazoles | Protein Kinase CK2 | Non-ATP-competitive | IC50 = 27.7 µM (for initial hit) | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | - | Ki = 0.008 ± 0.001 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | - | Ki = 0.124 ± 0.017 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | Ki = 0.129 ± 0.030 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | Ki = 0.083 ± 0.041 µM | nih.gov |

| 2-Aminothiazole-Oxadiazole Hybrid | Tyrosinase | Non-competitive | Ki = 0.025 µM | cumhuriyet.edu.tr |

| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase | Competitive | Ki = 250 ± 100 nM |

Computational Chemistry and Molecular Modeling Approaches for 5 1h Pyrrol 2 Yl Thiazol 2 Amine

Molecular Docking Studies with Identified or Putative Biological Targets

Prediction of Binding Modes and Interaction Analysis

With the prepared ligand and the defined active site, docking calculations can be performed using software like AutoDock or Glide. The program will generate a series of possible binding poses of the ligand within the active site, ranked by a scoring function that estimates the binding affinity.

The resulting binding modes are then analyzed to understand the key interactions between 5-(1H-Pyrrol-2-yl)thiazol-2-amine and the target protein. This analysis focuses on identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For example, the amine group on the thiazole (B1198619) ring and the NH group of the pyrrole (B145914) ring could act as hydrogen bond donors, while the nitrogen and sulfur atoms in the heterocyclic rings can act as hydrogen bond acceptors. Visualizing the docked complex allows for a detailed examination of how the ligand fits into the binding pocket and which residues it interacts with. This information is crucial for understanding the basis of its potential inhibitory activity and for designing modifications to improve binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the assessment of binding stability.

A typical MD simulation would be performed on the most promising docked complex of this compound with its putative target, such as CDK2. The simulation would be run for a sufficient duration (e.g., nanoseconds to microseconds) to allow the system to reach equilibrium and to observe significant conformational sampling. Analysis of the MD trajectory can reveal the stability of the key interactions identified in the docking study. For instance, the persistence of hydrogen bonds and the maintenance of the ligand's position within the binding pocket over the simulation time would indicate a stable complex. Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the binding event.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. wjgnet.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a protein (structure-based). mdpi.com

For this compound, a pharmacophore model could be developed based on its docked conformation within the active site of a target like CDK2. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. wjgnet.commdpi.com

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match the defined features. This process, known as virtual screening, can rapidly identify a diverse set of potential new inhibitors with different chemical scaffolds. The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing. This approach significantly accelerates the discovery of novel and potentially more potent analogs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. grafiati.com For this compound, DFT calculations can provide valuable insights that are complementary to molecular mechanics-based methods like docking and MD.

By performing DFT calculations, one can obtain optimized molecular geometry, atomic charges, and molecular orbital energies. The distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for understanding the molecule's chemical reactivity and potential metabolic fate. For heterocyclic compounds, calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netmdpi.com

In Silico Prediction of Physicochemical Properties Relevant to Molecular Design

The success of a drug candidate depends not only on its biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Several of these properties can be predicted using in silico methods, providing an early assessment of the "drug-likeness" of a compound.

Various software and web-based tools, such as ACD/PhysChem Suite, SwissADME, and Molsoft, can be used to calculate key physicochemical properties for this compound. acdlabs.commdpi.comresearchgate.net These properties are often evaluated against established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 179.23 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Favorable for cell permeability |

These in silico predictions can guide the design of analogs with improved pharmacokinetic profiles. For example, if the predicted solubility is low, modifications can be made to the molecule to introduce more polar groups.

Design, Synthesis, and Evaluation of Novel Analogs of 5 1h Pyrrol 2 Yl Thiazol 2 Amine

Rational Design Strategies for New Chemical Entities Based on SAR Insights

Rational drug design for analogs of 5-(1H-pyrrol-2-yl)thiazol-2-amine is heavily reliant on understanding the structure-activity relationships (SAR). SAR studies systematically alter different parts of the molecule—the pyrrole (B145914) ring, the thiazole (B1198619) ring, and the amine substituent—to observe the impact on biological activity.

In the context of developing HIV-1 entry inhibitors, SAR studies on related aryl-pyrrole-carboxamide scaffolds have provided critical insights. nih.gov For instance, modifications to the thiazole ring were guided by molecular docking, which suggested that removing a solvent-exposed methyl group would foster more favorable interactions with the gp120 protein. nih.gov Similarly, shifting a hydroxymethyl group from the C5 to the C4 position of the thiazole ring was proposed to enhance these interactions, a hypothesis that was later confirmed by synthesis and testing, leading to a significant boost in antiviral potency. nih.govresearchgate.net

Further exploration into the SAR of this class of compounds has been conducted in the development of DNA gyrase inhibitors. helsinki.fi Researchers designed a series of derivatives where the 4,5-dibromopyrrole-2-carbonyl moiety was attached to the 2-amino group of a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold. This "reversed" analog design, combined with the introduction of various substituents at the 6-amino group, aimed to probe the binding pocket of the enzyme and optimize interactions. helsinki.fi The findings indicated that the nature and position of these substituents were critical for inhibitory activity. For example, converting ester groups to their corresponding carboxylic acids generally improved DNA gyrase inhibition. helsinki.fi

The following table summarizes key SAR findings for derivatives based on the pyrrol-thiazole scaffold.

| Compound Series | Modification | Effect on Biological Activity | Target | Reference |

| Phenyl-1H-pyrrole-carboxamides | Removal of CH₃ from thiazole ring | Favorable interactions | HIV-1 gp120 | nih.gov |

| Phenyl-1H-pyrrole-carboxamides | Positional switch of CH₂OH from C5 to C4 of thiazole | Significant improvement in antiviral potency | HIV-1 gp120 | nih.gov |

| Thiazolyl-pyrrolamide | Hydrolysis of esters to carboxylic acids | Improved inhibition | E. coli DNA gyrase | helsinki.fi |

| Thiazolyl-pyrrolamide | Introduction of substituents at 6-amino group | Modulated inhibitory activity | E. coli DNA gyrase | helsinki.fi |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Introduction of amino functions at C2-thiazole | Significant increase in inhibitory activity | CDK2/CDK9 | nih.govacs.org |

Application of Scaffold Hopping and Bioisosteric Replacement Principles

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and circumvent existing patents while retaining biological activity. nih.govscispace.com These principles have been successfully applied to the pyrrol-thiazole core.

A notable example comes from the development of HIV-1 gp120 entry inhibitors, where scaffold hopping was used to transform a compound from a gp120 agonist to an antagonist. nih.gov Researchers successfully replaced the oxalamide moiety of a lead compound with a pyrrole ring, demonstrating a significant alteration of the core structure while preserving the desired biological endpoint. nih.gov

Further work in this area involved extensive isosteric replacements of both the amine and acid precursors required for the synthesis of a lead inhibitor, NBD-14136. nih.gov Guided by molecular modeling, the aryl-pyrrole portion of the molecule was subjected to several bioisosteric replacements:

Aryl-Pyrrole to Pyridyl-Pyrrole: A pyridine (B92270) ring was introduced in place of the phenyl ring, and a methyl group was added to the pyrrole. nih.gov

Phenyl to Cyclohexyl: The phenyl ring was replaced with a saturated cyclohexyl system. nih.gov

Aryl-Pyrrole to Indole (B1671886): An indole system was used as a fused-ring bioisostere of the aryl-pyrrole moiety. nih.gov

These strategic replacements of the core framework and peripheral groups allowed for the exploration of new chemical space and the potential identification of inhibitors with improved potency and pharmacokinetic profiles. nih.govresearchgate.net

Combinatorial Chemistry and Library Synthesis Approaches for Derivative Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of related molecules, known as libraries. imperial.ac.uk This approach is particularly well-suited for exploring the SAR of scaffolds like this compound.

Libraries of derivatives are often synthesized around a central template. For instance, a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template, structurally similar to the pyrrol-thiazole core, was used to generate an amine library via reductive amination and an imine library. core.ac.uk The use of a known natural product-based template can introduce significant structural diversity, including unique stereochemical and atom arrangements, which can then be further diversified through combinatorial methods. core.ac.uk

In another example, libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones were synthesized to perform a systematic SAR study against protein kinases. nih.gov These efforts involved reacting various rhodanine (B49660) platforms with a series of aromatic aldehydes to produce dozens of structurally related compounds for screening. nih.gov Such library synthesis enables a comprehensive evaluation of how different substituents impact biological activity, accelerating the discovery of lead compounds. acs.org

Parallel Synthesis Techniques for Expedited Analog Development

Parallel synthesis is a key technique within combinatorial chemistry that allows for the simultaneous synthesis of a large number of individual, spatially separated compounds. imperial.ac.uk This method significantly accelerates the drug development process by enabling the rapid creation of focused libraries for SAR optimization.

The generation of an amine and imine library from a 4-(2'-thienyl)-pyrrole template was accomplished using parallel solution-phase synthesis. core.ac.uk In this process, the core template was reacted with a set of different primary amines in separate reaction vessels under identical conditions. This allowed for the production of ten distinct amine analogs and five imine analogs in an expedited manner. core.ac.uk The identity of each compound is known by its position in the synthesis array, which simplifies the subsequent screening and deconvolution process compared to mix-and-split library approaches. imperial.ac.uk This streamlined workflow is crucial for moving from a preliminary hit to an optimized lead compound efficiently.

Primary and Secondary In Vitro Biological Screening of Newly Synthesized Analogs

Once new analogs are synthesized, they undergo a cascade of biological screening assays to determine their activity and mechanism of action. This process typically begins with primary screening to identify active compounds, followed by more detailed secondary assays to characterize their potency, selectivity, and cellular effects.

Derivatives of the pyrrol-thiazole scaffold have been evaluated across a wide range of biological targets.

Antiviral Screening: Phenyl-1H-pyrrole-carboxamide analogs were evaluated for their antiviral activity against HIV-1 in both single-cycle and multi-cycle infectivity assays to derive a comprehensive SAR. nih.gov

Antibacterial Screening: Thiazolyl-pyrrolamide derivatives were tested for their inhibitory activity against E. coli DNA gyrase. helsinki.fi Another study screened N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives for in vitro antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus and for antitubercular activity against M. tuberculosis. researchgate.net

Anticancer Screening: Various 2-aminothiazole (B372263) derivatives have been screened for their in vitro antiproliferative activity against panels of human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and MCF-7 (breast). nih.gov

The results from these screening campaigns are often presented in tabular format to compare the efficacy of the synthesized analogs.

| Compound ID | Structure Modification | In Vitro Assay | Result (IC₅₀ or Activity) | Reference |

| (S)-8 | Malonic acid derivative | E. coli DNA gyrase inhibition | IC₅₀ = 0.891 µM | helsinki.fi |

| (S)-7 | Oxalic acid derivative | E. coli DNA gyrase inhibition | IC₅₀ = 1.12 µM | helsinki.fi |

| (S)-6 | Malonic acid ester | E. coli DNA gyrase inhibition | IC₅₀ = 2.34 µM | helsinki.fi |

| (S)-5 | Oxalic acid ester | E. coli DNA gyrase inhibition | IC₅₀ = 4.47 µM | helsinki.fi |

| NBD-14189 (55) | Optimized Phenyl-1H-pyrrole-carboxamide | Anti-HIV-1 activity (clinical isolates) | As low as 63 nM | nih.gov |

| 2a | 2-(1H-pyrrol-2-yl)-3-(thiazol-2-yl)thiazolidin-4-one | Antibacterial Zone of Inhibition (S. aureus) | 10.66 mm | impactfactor.org |

Lead Optimization Strategies and Structure-Guided Design

Following the identification of a "hit" compound from initial screening, lead optimization aims to refine its structure to create a "lead" with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Structure-guided design, which utilizes computational modeling and protein crystallography, is a powerful tool in this process.

In the development of HIV-1 inhibitors based on the phenyl-1H-pyrrole-carboxamide scaffold, molecular docking of lead compounds into the crystal structure of the HIV-1 gp120 target was instrumental. nih.govresearchgate.net These models revealed key interactions and identified opportunities for structural modification, such as the positional switching of a hydroxymethyl group on the thiazole ring to enhance binding affinity. nih.gov This structure-based effort led to the discovery of NBD-14189, an antagonist with broad-spectrum activity against numerous HIV-1 clinical isolates and a desirable ADMET profile. nih.gov

Similarly, in the pursuit of novel DNA gyrase inhibitors, molecular docking was used to study the binding modes of newly synthesized compounds within the ATP-binding site of the E. coli enzyme. helsinki.fi This in silico analysis helped rationalize the observed SAR data, for example, why certain enantiomers were more active than others, and guided the design of further analogs with improved inhibitory potential. helsinki.fi These optimization efforts often focus on improving properties like solubility and serum protein binding to translate in vitro potency into in vivo efficacy. nih.gov

Future Research Trajectories and Potential Academic Applications of 5 1h Pyrrol 2 Yl Thiazol 2 Amine As a Scaffold

Emerging Research Areas for Thiazole-Pyrrole Containing Scaffolds

The combination of thiazole (B1198619) and pyrrole (B145914) rings creates a versatile scaffold with a wide spectrum of potential biological activities, making it a focal point for several emerging research areas. researchgate.netglobalresearchonline.net Pyrrole and its derivatives are recognized for a vast array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting activities. researchgate.net Similarly, thiazole-containing compounds are key components in numerous FDA-approved drugs and are investigated for their anticancer, antimicrobial, and anti-inflammatory potential. mdpi.comnih.gov

The hybridization of these two moieties is a modern strategy to develop novel compounds with potentially enhanced therapeutic efficacy. globalresearchonline.net Key emerging research domains for these scaffolds include:

Anticancer Drug Discovery: Derivatives of thiazole-pyrrole scaffolds are being explored as inhibitors of critical cancer-related targets. For instance, benzo[d]pyrrolo[2,1-b]thiazole derivatives have been identified as inhibitors of centromere-associated protein E (CENP-E), a kinesin involved in mitosis, highlighting a potential avenue for developing new anticancer agents. nih.gov Other related structures have shown potent cytotoxic activity against various cancer cell lines by targeting kinases like EGFR, VEGFR, and BRAF. rsc.org

Antimicrobial and Antiparasitic Agents: There is significant interest in developing new biocidal agents by combining bioactive moieties like pyrrole and thiazole. nih.gov Research has demonstrated that derivatives of this scaffold exhibit potent activity against various bacteria and fungi. nih.govresearchgate.netredalyc.org Furthermore, these scaffolds are being investigated for activity against neglected tropical diseases, showing promise as new antiparasitic drug candidates. mdpi.com

Antiviral Therapeutics: The pyrrole scaffold is a component of several compounds with antiretroviral activity, targeting various stages of the HIV replication cycle. nih.gov Additionally, related thieno[3,2-b]pyrrole derivatives have shown promising antiviral activity against the Chikungunya virus (CHIKV), indicating the potential of the broader pyrrole-heterocycle family in combating emerging viral threats. bohrium.com

Enzyme Inhibition: The structural characteristics of the thiazole-pyrrole scaffold make it an attractive candidate for designing specific enzyme inhibitors. researchgate.net This includes targeting enzymes crucial for the survival of pathogens or those implicated in human diseases like cancer and inflammation. nih.govrsc.orgnih.gov

Table 1: Selected Biological Activities of Thiazole-Pyrrole and Related Scaffolds

| Scaffold Type | Biological Activity | Target/Organism Example | Reference |

|---|---|---|---|

| Benzo[d]pyrrolo[2,1-b]thiazole | Anticancer | CENP-E Kinesin | nih.gov |

| Thiazolyl-pyrazoline | Anticancer | EGFR, VEGFR-2, BRAFV600E | rsc.org |

| Hydrazone-bridged thiazole-pyrrole | Antimicrobial | Staphylococcus aureus, Enterococcus faecalis | researchgate.net |

| Thieno[3,2-b]pyrrole | Antiviral | Chikungunya virus (CHIKV) | bohrium.com |

| Pyrrole derivatives | Antiviral | HIV-1 | nih.gov |

| Thiazole-pyrrole hybrids | Antiparasitic | Trypanosomatids | mdpi.com |

Opportunities for 5-(1H-Pyrrol-2-yl)thiazol-2-amine in Target-Oriented Chemical Probe Discovery

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. The this compound scaffold is an excellent starting point for the rational design of such probes. Its synthetic tractability allows for the systematic modification of its structure to optimize potency, selectivity, and other properties required for a high-quality probe. nih.gov

The development of a chemical probe from a related thiazole scaffold to inhibit Bloom Helicase (BLM) serves as a compelling example. nih.gov Through medicinal chemistry efforts, an initial hit from high-throughput screening was optimized into a potent and selective probe, ML216. nih.gov This process involved synthesizing analogs to establish a structure-activity relationship (SAR), ultimately leading to a tool for studying the helicase's function in cellular processes. nih.gov

Similarly, this compound can be used as a core structure in a chemical biology approach to:

Identify Novel Drug Targets: By creating libraries of derivatives and screening them against various cell lines or biological pathways, new protein targets can be identified. hku.hk Techniques like chemoproteomics can pinpoint the specific proteins that a probe interacts with, uncovering new druggable sites. hku.hk

Elucidate Biological Pathways: A selective probe can be used to inhibit a specific protein in a pathway, allowing researchers to observe the downstream consequences and better understand the protein's role. For example, the identification of a benzo[d]pyrrolo[2,1-b]thiazole as a selective CENP-E inhibitor provided a tool to study mitotic progression and chromosome alignment. nih.gov

Facilitate Target Validation: Once a protein is hypothesized to be involved in a disease, a chemical probe provides a rapid method to test this hypothesis in cellular or even animal models before committing to more extensive drug development programs. kuey.net

The key to developing this compound into a successful probe lies in iterative cycles of design, synthesis, and biological testing to achieve high target selectivity and a well-understood mechanism of action. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Compound Characterization and Biological Interactions

The thorough characterization of this compound and its derivatives is fundamental to understanding their properties and biological interactions. A suite of standard and advanced spectroscopic techniques is employed for this purpose.

For basic structural elucidation, methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized compounds. redalyc.orgnih.govacs.org

Beyond basic confirmation, advanced techniques can provide deeper insights:

X-ray Crystallography: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a scaffold like this compound, this can reveal crucial details about bond lengths, angles, and intermolecular interactions, which are vital for understanding how the molecule might bind to a protein target. researchgate.net

UV-Visible and Photoluminescence Spectroscopy: These methods are used to study the electronic properties of the molecule. researchgate.netscispace.com By measuring how the molecule absorbs and emits light, researchers can gain information about its electronic structure and potential for use in applications like fluorescent imaging. scispace.com For instance, the introduction of specific functional groups can shift the absorption and emission wavelengths, a property that can be exploited to create fluorescent probes. scispace.com

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HMBC, HMQC) allow for unambiguous assignment of all proton and carbon signals, which is especially important for complex derivatives. scispace.com

X-ray Absorption Near Edge Structure (XANES): This technique can provide information about the local electronic structure and coordination environment of specific atoms, such as the sulfur atom in the thiazole ring. researchgate.net

Once a derivative is developed as a potential probe, for example by attaching a fluorophore, it can be used in advanced imaging techniques to visualize biological interactions in real-time within living cells, providing spatial and temporal information about its target. hku.hk

Table 2: Spectroscopic Techniques for Characterization and Analysis

| Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical structure, connectivity of atoms | Confirming the synthesis of new derivatives | acs.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirming the molecular formula of a compound | redalyc.org |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Determining the precise binding mode to a target | researchgate.net |

| UV-Visible Spectroscopy | Electronic absorption properties | Studying donor-acceptor conjugation in the molecule | scispace.com |

| Photoluminescence | Emission properties, Stokes shift | Developing fluorescent probes for cellular imaging | researchgate.net |

| XANES | Local electronic and geometric environment of an atom | Probing the sulfur environment in the thiazole ring | researchgate.net |

Challenges and Perspectives in Developing this compound-Based Research Tools

While the this compound scaffold holds great promise, its development into robust research tools is not without challenges. A primary hurdle in the development of any biologically active compound is achieving favorable pharmacokinetic properties, particularly metabolic stability. bohrium.com For example, a related thieno[3,2-b]pyrrole derivative initially showed good antiviral activity but had a very short half-life in human liver microsomes, necessitating further chemical modifications to block metabolically labile sites. bohrium.com

Other significant challenges include:

Achieving Selectivity: A key requirement for a good research probe is high selectivity for its intended target over other related proteins. Achieving this often requires extensive structure-activity relationship (SAR) studies and can be a major challenge. acs.org

Understanding the Mechanism of Action: Identifying that a compound has a biological effect is only the first step. A significant challenge lies in elucidating its precise molecular mechanism of action, which is crucial for interpreting experimental results correctly. nih.gov

Funding and Resources: The development of novel chemical tools, particularly for targets associated with less common or neglected diseases, can be hampered by a lack of funding and commercial incentives. mdpi.com

Despite these challenges, the perspective for this compound-based tools is positive. Advances in synthetic chemistry are continually providing more efficient ways to construct and modify such scaffolds. nih.govredalyc.org The increasing integration of computational methods in the design phase can help predict potential liabilities and guide synthetic efforts more effectively. researchgate.net The continued exploration of this privileged structure is expected to yield valuable tools for chemical biology and drug discovery.

Interdisciplinary Collaborative Research Approaches in Chemical Biology

The development and application of a research tool based on the this compound scaffold is an inherently interdisciplinary endeavor. hku.hk Chemical biology sits (B43327) at the crossroads of chemistry, biology, and physics, leveraging tools and techniques from each field to unravel biological complexity. hku.hk

A successful project would typically involve a collaborative team with diverse expertise:

Synthetic Organic Chemists: Responsible for the design and synthesis of the parent compound and its derivatives, creating libraries of molecules for screening. rsc.org

Computational Chemists: Employ computer-aided drug design (CADD) and other in silico methods to model how derivatives might interact with protein targets, predict their properties, and guide the design of new analogs. researchgate.netrsc.org

Biochemists and Molecular Biologists: Develop and run the biological assays to test the activity and selectivity of the compounds, perform target identification experiments, and characterize the compound's effect on cellular pathways. nih.gov

Structural Biologists: Use techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of the compound bound to its protein target, providing critical insights for further optimization.

Pharmacologists: Evaluate the compound's properties in more complex biological systems, including its metabolic stability, bioavailability, and effects in cellular and animal models of disease. bohrium.com

This integrated approach, combining rational design, chemical synthesis, biological evaluation, and computational analysis, is essential to unlock the full potential of the this compound scaffold and translate its promise into tangible research tools and therapeutic leads. rsc.org

Q & A

Q. What are the common synthetic routes for 5-(1H-Pyrrol-2-yl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions between pyrrole-2-carboxylic acid derivatives and thioamides. For example, phosphorus pentachloride (PCl₅) can activate the carboxylic acid group, enabling nucleophilic attack by a thioamide to form the thiazole ring . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may risk decomposition.

- Atmosphere : Inert conditions (e.g., nitrogen) prevent oxidation of sensitive intermediates .

- Purification : Column chromatography or recrystallization from DMSO/water mixtures enhances purity .

Yields vary (40–75%) depending on substituent electronic effects and steric hindrance.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 5.5–6.0 ppm) and confirms regiochemistry .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., thiazole-pyrrole dihedral angles ~36°), confirming molecular conformation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 193.08 for C₇H₇N₃S).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2× MIC.

- Mechanistic Studies :

- Membrane Permeability : Use SYTOX Green uptake assays.

- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or DNA gyrase .

- SAR Optimization : Introduce substituents (e.g., halogens, methyl groups) to enhance lipophilicity and target affinity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., EGFR kinase or bacterial topoisomerase IV). Focus on hydrogen bonds with thiazole NH₂ and π-π stacking with pyrrole .

- MD Simulations : GROMACS/AMBER simulations (50–100 ns) assess stability of ligand-target complexes in solvated environments.

- QSAR Modeling : Train models on thiazole derivatives’ IC₅₀ data to predict bioactivity .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst ratio) across labs.

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve regiochemical ambiguities .

- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, identifying side reactions (e.g., oxidation or dimerization) .

Q. What strategies optimize the pharmacokinetic properties of this compound in preclinical studies?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; introduce fluorine or methyl groups to block CYP450-mediated oxidation .

- Permeability : Caco-2 assays guide structural modifications (e.g., reducing logP via polar substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.